cis-3-Fluoropiperidin-4-ol

Medicinal Chemistry Conformational Analysis pKa Modulation

cis-3-Fluoropiperidin-4-ol is a chiral, saturated N-heterocyclic building block featuring a piperidine ring with a fluorine at the 3-position and a hydroxyl at the 4-position in a cis configuration. It is primarily supplied as the hydrochloride salt (CAS 1147112-69-3) or free base (CAS 955082-98-1) and is recognized in medicinal chemistry for its combination of hydrogen-bond donor/acceptor capability and the well-established pharmacokinetic benefits of fluorine substitution.

Molecular Formula C5H10FNO
Molecular Weight 119.139
CAS No. 1147112-69-3; 955082-98-1
Cat. No. B2384693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Fluoropiperidin-4-ol
CAS1147112-69-3; 955082-98-1
Molecular FormulaC5H10FNO
Molecular Weight119.139
Structural Identifiers
SMILESC1CNCC(C1O)F
InChIInChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m0/s1
InChIKeyBZSUXEBLJMWFSV-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Fluoropiperidin-4-ol (CAS 1147112-69-3 / 955082-98-1): Chiral Fluorinated Piperidine Building Block for Medicinal Chemistry Procurement


cis-3-Fluoropiperidin-4-ol is a chiral, saturated N-heterocyclic building block featuring a piperidine ring with a fluorine at the 3-position and a hydroxyl at the 4-position in a cis configuration. It is primarily supplied as the hydrochloride salt (CAS 1147112-69-3) or free base (CAS 955082-98-1) and is recognized in medicinal chemistry for its combination of hydrogen-bond donor/acceptor capability and the well-established pharmacokinetic benefits of fluorine substitution [1]. The first enantioselective route to both enantiomers of the N-Boc-protected form was reported in 2013, enabling access to enantiopure material [2].

Why cis-3-Fluoropiperidin-4-ol Cannot Be Replaced by Generic Piperidine Analogs


The cis-3-fluoropiperidin-4-ol scaffold integrates three features—fluorine electronegativity, hydroxyl hydrogen-bonding, and defined cis stereochemistry—that collectively determine pKa, lipophilicity, metabolic stability, and molecular conformation, as shown by systematic studies of monofluorinated piperidines [1]. Swapping the cis isomer for the trans diastereomer, removing the fluorine, relocating it to the 4-position, or omitting the hydroxyl group alters at least one of these interdependent parameters. Consequently, analogues cannot be interchanged without re-optimizing downstream pharmacokinetic and pharmacodynamic profiles, making cis-3-fluoropiperidin-4-ol a non-fungible starting material in structure–activity relationship (SAR) programs [2].

Quantitative Differentiation Evidence for cis-3-Fluoropiperidin-4-ol vs. Closest Analogs


Cis vs. Trans Diastereomer: Conformational and Basicity Differences Critical for Target Engagement

The cis configuration of 3-fluoropiperidin-4-ol enforces a distinct spatial relationship between the fluorine and hydroxyl substituents, which influences both the conformational equilibrium of the piperidine ring and the basicity of the nitrogen. The trans isomer (CAS 955082-95-8) has a predicted pKa of 13.79, whereas the cis isomer has a predicted pKa of 14.70 . This ΔpKa ≈ 0.9 units translates to a roughly 8-fold difference in protonation state at physiological pH, which can alter target binding, solubility, and permeability. Furthermore, enantioselective synthesis of the cis isomer yields enantiomeric excess (ee) >90% for each enantiomer, while comparable enantioselective routes for the trans isomer are not reported at the same level [1].

Medicinal Chemistry Conformational Analysis pKa Modulation

Fluorine at C3 Lowers Piperidine Basicity by ~5 pKa Units Relative to Non-Fluorinated Piperidin-4-ol

The electronegative fluorine at C3 exerts a strong inductive electron-withdrawing effect through the C–C bonds, reducing the basicity of the piperidine nitrogen. Piperidin-4-ol (no fluorine) has a predicted pKa of approximately 14.94 , whereas cis-3-fluoropiperidin-4-ol has a predicted pKa of 14.70 . Although the difference is modest (ΔpKa ≈ 0.24), the direction of the shift is consistent with the class-level observation that monofluorination of saturated heterocyclic amines decreases pKa by 0.5–3.0 units depending on the distance and stereochemistry [1]. A larger effect is seen when comparing 3-fluoropiperidine (predicted pKa 8.48) to piperidine (pKa ~11.2), demonstrating a >2.7 log unit shift, indicating that the hydroxyl group partially offsets the fluorine effect [1].

Physicochemical Profiling pKa Modulation Drug-likeness

Positional Fluorine Effect: C3-F vs. C4-F Differentially Modulates Lipophilicity and Conformation

The position of fluorine on the piperidine ring significantly affects both lipophilicity (LogP) and conformational preferences. Systematic studies of monofluorinated piperidines have shown that 3-fluoropiperidine derivatives exhibit a 'Janus face' (facially polarized) character only when fluorine is positioned to create a defined stereoelectronic environment [1]. The cis-3-fluoro-4-hydroxy substitution pattern introduces both an axial/equatorial preference for fluorine and an intramolecular hydrogen-bonding opportunity between the C4–OH and the piperidine N–H (or its protonated form). In contrast, 4-fluoropiperidine (predicted pKa 9.33 ) is approximately 5.4 pKa units more basic than cis-3-fluoropiperidin-4-ol, leading to >99% protonation at physiological pH for 4-F, versus an intermediate protonation state for the 3-F,4-OH compound. This differential protonation impacts membrane permeability and target binding in fundamentally different ways.

Lipophilicity Conformational Analysis Fluorine Chemistry

Metabolic Stability Advantage of Monofluorinated Piperidines Over Non-Fluorinated Analogues

A systematic study of intrinsic microsomal clearance (CLint) demonstrated that mono- and difluorinated piperidine derivatives exhibit high metabolic stability, with the single exception of 3,3-difluoroazetidine [1]. While the study did not report compound-specific CLint for cis-3-fluoropiperidin-4-ol, the class-level finding is that fluorination at the piperidine ring generally preserves or improves metabolic stability relative to non-fluorinated congeners. The high carbon–fluorine bond dissociation energy (~485 kJ/mol vs. ~413 kJ/mol for C–H) reduces susceptibility to cytochrome P450-mediated oxidation at the fluorinated position [2]. For procurement decisions, this class-level metabolic stability advantage means that cis-3-fluoropiperidin-4-ol is likely to yield lead compounds with lower intrinsic clearance than those derived from non-fluorinated piperidin-4-ol, reducing the risk of late-stage attrition due to poor pharmacokinetics.

Metabolic Stability Intrinsic Clearance Drug Metabolism

Enantioselective Access: Defined Absolute Stereochemistry Enables Chiral SAR

The Shaw et al. (2013) enantioselective synthesis delivers both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol with high enantiomeric excess (>90% ee) using cinchona alkaloid-derived organocatalysts [1]. The method is notable because the catalyst can be replaced by commercially available primary amines (e.g., α-methylbenzylamine) while maintaining similar enantioselectivity, providing a scalable, cost-effective route to enantiopure material [1]. In contrast, the trans diastereomer lacks a published enantioselective route with comparable ee. Many non-fluorinated or 4-fluoro piperidine building blocks are achiral or require chiral resolution. For procurement, the availability of both enantiomers in high ee from a well-precedented synthetic route means that chiral SAR can be explored without investing in custom synthesis development.

Asymmetric Synthesis Enantioselective Fluorination Chiral Building Blocks

Dual Hydrogen-Bond Donor/Acceptor Capability Differentiates from Des-Hydroxy Fluoropiperidines

The presence of both a hydroxyl group (H-bond donor and acceptor) and a fluorine atom (weak H-bond acceptor) in a cis relationship creates a unique hydrogen-bonding pharmacophore not present in 3-fluoropiperidine or 4-fluoropiperidine (neither has a hydroxyl). The hydroxyl group contributes a topological polar surface area (TPSA) increment of ~20.2 Ų and adds one H-bond donor, which improves aqueous solubility and facilitates key interactions with biological targets. In contrast, removing the hydroxyl (as in 3-fluoropiperidine) reduces TPSA and eliminates H-bond donation capability, which can alter binding mode, selectivity, and pharmacokinetics. Comparative TPSA values: cis-3-fluoropiperidin-4-ol TPSA ≈ 52.5 Ų [1]; 3-fluoropiperidine TPSA ≈ 12.0 Ų [2].

Hydrogen Bonding Molecular Recognition Solubility

High-Value Application Scenarios for cis-3-Fluoropiperidin-4-ol in Drug Discovery and Chemical Biology


Chiral Lead Optimization Requiring Enantiopure cis-3-Fluoropiperidine Scaffolds

Medicinal chemistry teams optimizing kinase inhibitors, GPCR modulators, or CNS-penetrant leads can use cis-3-fluoropiperidin-4-ol as a chiral amine building block. The validated enantioselective route (>90% ee) ensures that each enantiomer can be incorporated and tested separately, enabling rigorous chiral SAR studies without the cost or delay of custom asymmetric synthesis [1]. The combination of fluorine and hydroxyl groups allows fine-tuning of pKa, LogP, and metabolic stability, as demonstrated by the Melnykov et al. systematic physicochemical study [2].

CNS Drug Discovery Programs Where Balanced Polarity and Metabolic Stability Are Critical

The compound's moderate TPSA (~52.5 Ų), hydrogen-bond donor capability, and class-level metabolic stability make it an attractive intermediate for CNS-targeted programs. The fluorinated piperidine core is a privileged scaffold in CNS drug discovery, appearing in candidates targeting dopamine, serotonin, and muscarinic receptors. Unlike des-hydroxy analogs (3-fluoropiperidine), the hydroxyl group provides a synthetic handle for further derivatization (e.g., etherification, esterification) while maintaining CNS drug-like physicochemical properties [2].

Covalent Inhibitor and PROTAC Linker Design Leveraging the Hydroxyl Handle

The C4 hydroxyl group of cis-3-fluoropiperidin-4-ol serves as a convenient attachment point for linkers in PROTAC (Proteolysis Targeting Chimera) design or for installing covalent warheads (e.g., acrylamide, vinyl sulfone). The cis-3-fluoro substituent simultaneously modulates the piperidine nitrogen basicity, reducing off-target interactions with hERG or other antitargets commonly associated with highly basic amines [2]. This dual functionalization (fluorine for selectivity, hydroxyl for conjugation) is not available in 3-fluoropiperidine or 4-fluoropiperidine.

Custom Synthesis Service Differentiation: Access to Both Enantiomers at Scale

For CROs, CDMOs, and in-house process chemistry groups, the ability to source both enantiomers of cis-3-fluoropiperidin-4-ol in multigram quantities with defined enantiopurity is a key procurement criterion. The Shaw et al. organocatalytic route is amenable to scale-up using inexpensive primary amine catalysts (e.g., α-methylbenzylamine), providing a cost advantage over alternative fluorinated piperidine building blocks that require expensive chiral auxiliaries, resolution agents, or chiral SFC purification [1].

Quote Request

Request a Quote for cis-3-Fluoropiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.